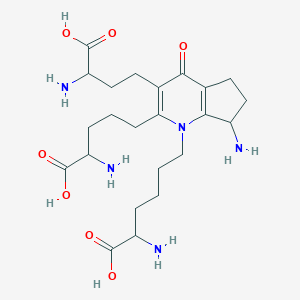

Isooxodesmosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Isooxodesmosine, also known as this compound, is a useful research compound. Its molecular formula is C23H37N5O7 and its molecular weight is 495.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Structural Characteristics and Formation

Isooxodesmosine is characterized by its N-substituted 1,4-dihydro-4-oxopyridine structure, which includes three alpha-amino acid groups, with a molecular formula of C23H37N5O7. It is formed through the oxidative degradation of elastin cross-links, particularly under the influence of reactive oxygen species (ROS) generated from metal ions like Fe²⁺ and Cu²⁺ in the presence of hydrogen peroxide (H₂O₂) .

Medical Research Applications

A. Biomarkers for Elastin Degradation

This compound serves as a potential biomarker for assessing elastin degradation in various diseases, including emphysema and cystic fibrosis. Studies have shown that elevated levels of desmosine and isodesmosine in urine correlate with elastin breakdown, indicating that IOXD could similarly reflect changes in elastin metabolism .

B. Investigating Pulmonary Diseases

Research indicates that urinary excretion of desmosine and isodesmosine can be used to monitor lung elastin degradation in conditions such as chronic obstructive pulmonary disease (COPD) and pulmonary fibrosis. The quantification of these compounds can provide insights into disease progression and treatment efficacy .

C. Role in Aging and Pathology

The oxidative stress associated with aging leads to increased levels of this compound, suggesting its involvement in age-related tissue degeneration. Understanding how IOXD levels change with age could help develop strategies for mitigating age-related diseases .

Case Studies

Análisis De Reacciones Químicas

Formation via Oxidative Degradation

IOXD is generated through the oxidation of isodesmosine (IDE), a pyridinium cross-link in elastin. Key steps include:

-

ROS-Mediated Oxidation : Exposure to ROS, such as hydroxyl radicals (- OH) from Fe²⁺/H₂O₂ or Cu²⁺/H₂O₂ systems, oxidizes the pyridinium ring of IDE. This results in the formation of a 1,4-dihydro-4-oxopyridine structure characteristic of IOXD .

-

pH Dependency : The reaction rate and yield of IOXD are influenced by pH, with higher oxidative degradation observed under mildly acidic to neutral conditions (pH 5–7) .

Experimental Evidence :

-

Incubation of bovine aortic elastin with Fe²⁺/H₂O₂ at pH 7.4 showed a time-dependent reduction in IDE content, correlating with IOXD formation .

-

Model studies using IDE analogs confirmed that Fe²⁺/H₂O₂ generates 4-pyridone derivatives, structurally analogous to IOXD .

Reactivity and Stability

IOXD exhibits distinct stability profiles compared to its precursor, IDE:

-

Mechanistic Insight : The oxidation of IDE to IOXD disrupts elastin’s cross-linking network, leading to tissue weakening and solubilization .

Catalytic Role of Metal Ions

Metal ions such as Fe²⁺ and Cu²⁺ accelerate IOXD formation through Fenton-like reactions:

Reaction Pathway :

-

ROS Generation :

Fe2++H2O2→Fe3++ OH+OH− -

IDE Oxidation :

IDE+ OH→IOXD+H2O

Key Findings :

-

Fe²⁺/H₂O₂ systems produced IOXD at twice the rate of Cu²⁺/H₂O₂ under identical conditions .

-

No IOXD formation was detected in metal-free control experiments, underscoring the necessity of redox-active metals .

Biological Implications

The formation of IOXD has significant pathophysiological consequences:

-

Elastin Degradation : IOXD accumulation correlates with elastin’s loss of mechanical integrity, contributing to vascular aging and diseases like atherosclerosis .

-

Biomarker Potential : IOXD levels in tissues or biofluids may serve as indicators of oxidative stress severity .

Synthetic and Analytical Challenges

Propiedades

Número CAS |

147044-50-6 |

|---|---|

Fórmula molecular |

C23H37N5O7 |

Peso molecular |

495.6 g/mol |

Nombre IUPAC |

2-amino-6-[7-amino-2-(4-amino-4-carboxybutyl)-3-(3-amino-3-carboxypropyl)-4-oxo-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]hexanoic acid |

InChI |

InChI=1S/C23H37N5O7/c24-14-9-8-13-19(14)28(11-2-1-4-15(25)21(30)31)18(6-3-5-16(26)22(32)33)12(20(13)29)7-10-17(27)23(34)35/h14-17H,1-11,24-27H2,(H,30,31)(H,32,33)(H,34,35) |

Clave InChI |

DYRNNGQPCZUVRQ-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C1N)N(C(=C(C2=O)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N |

SMILES canónico |

C1CC2=C(C1N)N(C(=C(C2=O)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCCCC(C(=O)O)N |

Sinónimos |

isooxodesmosine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.